6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate
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Overview
Description
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C5H6N2O3. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an oxo group at position 6 and a carbaldehyde group at position 3 makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate, with the reaction mixture being stirred at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydropyridazine-3-carbaldehyde.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory activity is particularly relevant in the context of acute lung injury and sepsis, where excessive inflammation plays a critical role in disease progression.
Comparison with Similar Compounds
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is unique due to the presence of both an oxo group and a carbaldehyde group on the pyridazine ring
Biological Activity
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate (CAS No. 1409932-24-6) is a heterocyclic compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. Pyridazines are known for their roles in drug development, particularly in treating various diseases such as cancer, inflammation, and cardiovascular disorders. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H4N2O2·H2O. The compound features a planar pyridazine ring structure with significant hydrogen bonding capabilities, which contribute to its biological interactions.
Table 1: Crystal Data of this compound
Parameter | Value |
---|---|
Molecular Weight | 142.12 g/mol |
Crystal System | Monoclinic |
Unit Cell Dimensions | a = 8.978 Å |
b = 6.415 Å | |
c = 11.354 Å | |
β Angle | 101.696° |
Volume | 640.4 ų |
Antimicrobial Properties
Research has demonstrated that derivatives of pyridazine exhibit notable antimicrobial activity. In particular, studies indicate that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in vitro tests revealed that certain pyridazine derivatives showed inhibition zones ranging from 10 mm to 31 mm against various bacterial strains when compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives has also been explored. Compounds derived from this class have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may have therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Pyridazines are increasingly recognized for their anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival. For example, the compound has been linked to the modulation of the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular responses to environmental toxins and cancer progression .
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activity and receptor binding, leading to altered physiological responses.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of cytokine release | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .
- Anti-inflammatory Research : An experimental model demonstrated that a pyridazine derivative reduced inflammation markers in induced arthritis models by inhibiting COX activity .
- Cancer Research : A study focused on the effects of pyridazine compounds on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .
Properties
CAS No. |
1409932-24-6 |
---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
6-oxo-1H-pyridazine-3-carbaldehyde;hydrate |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2 |
InChI Key |
FRSYQBQHKXPMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C=O.O |
Origin of Product |
United States |
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